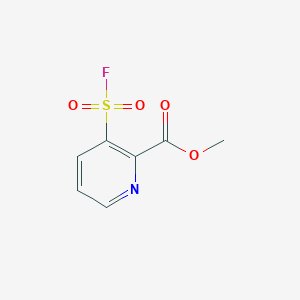

Methyl 3-(fluorosulfonyl)picolinate

Beschreibung

Methyl 3-(fluorosulfonyl)picolinate (compound 1s in ) is a heteroaromatic ester featuring a fluorosulfonyl (-OSO₂F) group at the 3-position of the pyridine ring and a methyl ester at the 2-position. This compound is synthesized via reaction of methyl 3-hydroxypyridine-2-carboxylate with a fluorosulfonylating agent, followed by purification using silica gel chromatography . It exists as a colorless, oxygen-sensitive oil under standard conditions. The fluorosulfonyl group imparts high electrophilicity, making it a reactive intermediate in organic synthesis, particularly in cross-coupling reactions and as a precursor for sulfonate esters.

Key structural characteristics include:

- Molecular formula: C₇H₆FNO₅S.

- Functional groups: Fluorosulfonyl (-OSO₂F), methyl ester (-COOCH₃).

- Reactivity: The fluorosulfonyl group acts as a leaving group, enabling nucleophilic substitution or elimination reactions.

Eigenschaften

Molekularformel |

C7H6FNO4S |

|---|---|

Molekulargewicht |

219.19 g/mol |

IUPAC-Name |

methyl 3-fluorosulfonylpyridine-2-carboxylate |

InChI |

InChI=1S/C7H6FNO4S/c1-13-7(10)6-5(14(8,11)12)3-2-4-9-6/h2-4H,1H3 |

InChI-Schlüssel |

FCPPGSNQGBTBQS-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C=CC=N1)S(=O)(=O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(fluorosulfonyl)picolinate typically involves the introduction of a fluorosulfonyl group to the picolinate structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and allows for the production of sulfonyl fluorides under mild conditions . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of methyl 3-(fluorosulfonyl)picolinate may involve large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-(fluorosulfonyl)picolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the fluorosulfonyl group to other functional groups.

Substitution: The fluorosulfonyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .

Wissenschaftliche Forschungsanwendungen

Methyl 3-(fluorosulfonyl)picolinate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 3-(fluorosulfonyl)picolinate involves its interaction with specific molecular targets. The fluorosulfonyl group is known for its electrophilic nature, allowing it to react with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, making it a valuable tool in chemical biology and drug discovery .

Vergleich Mit ähnlichen Verbindungen

Ethyl 4-((fluorosulfonyl)oxy)benzoate (1q)

- Structure : Benzene ring with fluorosulfonyl (-OSO₂F) at the 4-position and ethyl ester (-COOCH₂CH₃) at the 1-position.

- Synthesis : Derived from ethyl 4-hydroxybenzoate .

- Reactivity : Similar to 1s , but the benzene ring lacks the electron-withdrawing nitrogen of pyridine, reducing electrophilicity.

- Applications : Less reactive in nucleophilic aromatic substitution compared to 1s due to lower ring activation.

Methyl 3-((fluorosulfonyl)oxy)thiophene-2-carboxylate (1r)

- Structure : Thiophene ring with fluorosulfonyl (-OSO₂F) at the 3-position and methyl ester (-COOCH₃) at the 2-position.

- Synthesis : Prepared from methyl 3-hydroxythiophene-2-carboxylate .

- Reactivity : The thiophene ring’s sulfur atom enhances aromatic stability but reduces electrophilicity compared to pyridine.

- Applications : More suited for thiophene-based polymer chemistry rather than cross-coupling reactions.

Methyl 3-((2-formyl-4-methoxyphenoxy)methyl)picolinate (5)

- Structure: Pyridine ring with a methoxy-substituted phenoxymethyl group at the 3-position and methyl ester at the 2-position ().

- Reactivity : The formyl (-CHO) and methoxy (-OCH₃) groups enable condensation and hydrogen bonding, unlike the electrophilic fluorosulfonyl group in 1s .

- Purity : All analogues in exhibit ≥98% HPLC purity, comparable to 1s , which is purified via silica gel chromatography .

Methyl 3-(diMethoxyMethyl)picolinate

- Structure : Pyridine ring with a dimethoxymethyl (-CH(OCH₃)₂) group at the 3-position and methyl ester at the 2-position ().

- Reactivity : The dimethoxymethyl group increases steric hindrance, reducing accessibility for nucleophilic attack compared to 1s .

- Applications : Used in peptide synthesis as a protecting group, contrasting with 1s ’s role in sulfonate chemistry.

Physicochemical and Spectral Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.